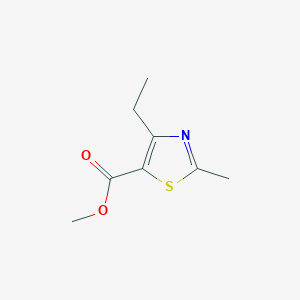
Methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole compounds are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . They are known to have various therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Molecular Structure Analysis
Thiazole compounds have a ring structure that consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The specific molecular structure of “Methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate” is not available in the sources I found.Applications De Recherche Scientifique
1. Synthesis of Complex Compounds
- Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a related compound, has been used in the synthesis of complex (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).
2. Antibacterial Activity
- Ethyl 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, synthesized by transesterification, have been evaluated for their antimicrobial activity (Markovich et al., 2014).
3. Corrosion Inhibition
- Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has shown efficacy as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media, acting as a mixed-type inhibitor (Raviprabha & Bhat, 2019).
4. Synthesis of Novel Compounds
- A novel compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, has been designed and synthesized, demonstrating the versatility of thiazole derivatives in creating new chemical entities (Tang Li-jua, 2015).
5. Pharmaceutical Research
- Studies have synthesized and evaluated thiazole compounds for anticancer activity, with some derivatives showing promise against breast cancer cells (Sonar et al., 2020).
6. Biosynthesis Study
- The thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana has been studied, providing insights into thiazole biosynthesis in eukaryotes (Godoi et al., 2006).
Propriétés
IUPAC Name |
methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-6-7(8(10)11-3)12-5(2)9-6/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLFIDLXGOXCCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






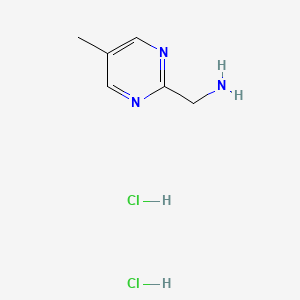
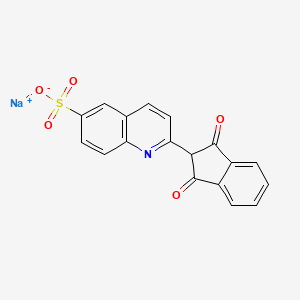
![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)
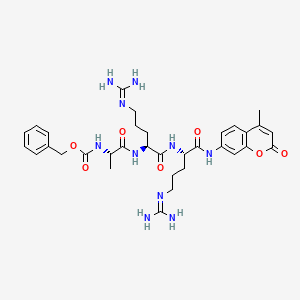
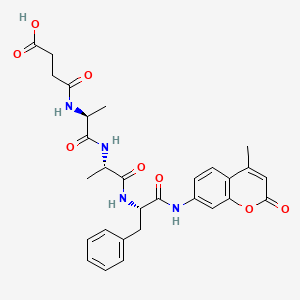
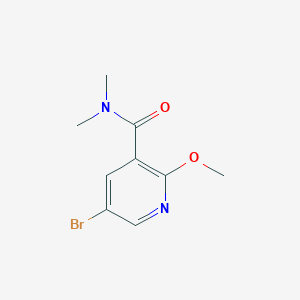
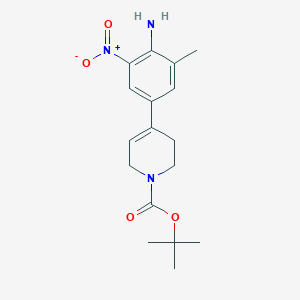
![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)